molecular formula C10H16BrClNO3P B1421409 Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride CAS No. 1000400-92-9

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride

Cat. No.: B1421409
CAS No.: 1000400-92-9
M. Wt: 344.57 g/mol
InChI Key: DIMLQTYSAQOFAL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-(diethoxyphosphorylmethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrNO3P.ClH/c1-3-14-16(13,15-4-2)8-10-6-5-9(11)7-12-10;/h5-7H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMLQTYSAQOFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC=C(C=C1)Br)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000400-92-9
Record name Phosphonic acid, P-[(5-bromo-2-pyridinyl)methyl]-, diethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000400-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis from 5-Bromo-2-hydroxymethylpyridine

Example Reaction Conditions :

  • Temperature : The reaction with thionyl chloride is typically conducted at 45°C.
  • Solvents : Toluene and acetonitrile are used for the initial conversion.
  • Workup : The reaction mixture is quenched with potassium carbonate solution, and the organic layer is washed with water before concentration.

Detailed Procedure

The detailed procedure for synthesizing this compound is as follows:

  • Step 1 : Into a solution of 5-bromo-2-hydroxymethylpyridine (50.0 g, 266 mmol) in toluene (100 mL) and acetonitrile (150 mL), add thionyl chloride (35.0 mL, 57.1 g, 479 mmol). Stir the mixture at 45°C for 4 hours.
  • Step 2 : Add toluene (250 mL) to the reaction mixture and cool it to 0°C. Quench the reaction with a 20% potassium carbonate solution (450 mL), keeping the temperature below 30°C.
  • Step 3 : Stir the mixture for 10 minutes and partition the layers. Wash the organic layer with water (100 mL) and concentrate it under reduced pressure to about 200 mL.
  • Step 4 : Add triethyl phosphite (200 mL, 1144 mmol) to the concentrated crude solution at room temperature. Heat the reaction mixture to 145°C until the reaction is complete.
  • Step 5 : Convert the resulting phosphonate ester into its hydrochloride salt by treating it with hydrochloric acid.

Analysis of Preparation Methods

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The use of thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with triethyl phosphite, is a common strategy in phosphonate ester synthesis.

Challenges and Considerations

  • Temperature Control : Maintaining the appropriate temperature during each step is crucial to prevent side reactions and ensure the desired product formation.
  • Solvent Selection : The choice of solvents affects the reaction efficiency and ease of purification.
  • Workup Procedures : Proper quenching and washing steps are essential to remove impurities and achieve a clean product.

Data Table: Synthesis Conditions

Step Reagents Solvents Temperature (°C) Duration
1 Thionyl chloride Toluene, Acetonitrile 45 4 hours
2 Potassium carbonate Water <30 10 minutes
3 Triethyl phosphite None 145 Until complete
4 Hydrochloric acid Water Room temperature Until conversion

Research Findings and Applications

This compound is a versatile intermediate used in the synthesis of various pyridine derivatives, which are important in pharmaceuticals and agrochemicals. The compound's synthesis highlights the importance of phosphonate esters in organic chemistry, particularly in forming complex heterocyclic structures.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Oxidation and Reduction: : The phosphonate group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

  • Hydrolysis: : The ester bonds in the phosphonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized phosphonate derivatives.

    Reduction: Reduced phosphonate derivatives.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Organic Chemistry

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceutical intermediates. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable for creating diverse chemical entities.

The compound has been investigated for its biological activities, particularly in medicinal chemistry:

  • Enzyme Inhibition : Research indicates that it exhibits inhibitory activity against various enzymes involved in metabolic pathways. This property suggests potential therapeutic applications in treating metabolic disorders and cancers.
  • Antimicrobial Properties : Preliminary studies have shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and E. coli. This opens avenues for its use in developing new antimicrobial agents.

Pharmaceutical Applications

Ongoing research explores the compound's potential as an intermediate in synthesizing therapeutic agents. Its unique structure may facilitate interactions with biological targets, enhancing drug efficacy .

Industrial Applications

In industrial settings, Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate is used in producing specialty chemicals and materials. The compound's reactivity makes it suitable for applications in agrochemicals and polymer chemistry.

Case Studies and Research Findings

Several studies highlight the synthesis and biological evaluation of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate:

  • Synthesis Methods : A study demonstrated the efficient synthesis of this compound using diethyl phosphite and 5-bromopyridine derivatives under optimized conditions, achieving high yields suitable for further biological testing .
  • Biological Evaluation : In vitro assays revealed that derivatives of this compound possess varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
  • Pharmacological Applications : The compound's enzyme inhibition capabilities suggest its role in drug development targeting specific metabolic pathways associated with various diseases .

Mechanism of Action

The mechanism of action of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The bromine atom and phosphonate group play crucial roles in binding to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride (hereafter referred to as Compound A ) shares structural and functional similarities with several phosphonate derivatives. Below, we analyze its distinctions and parallels with key analogues, focusing on substituent effects, physicochemical properties, and applications in synthesis.

Structural Analogues with Halogenated Aromatic Substituents

Compound B: Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate

  • Substituents: 5-chloro-2-hydroxyanilino and 4-chlorophenyl groups.
  • Key Properties: Exhibits extensive hydrogen bonding networks due to the hydroxyanilino group, influencing its crystal packing and solubility .

Compound C: Diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate

  • Substituents: 4-bromophenyl and 5-chloro-2-hydroxyanilino groups.
  • Key Properties :
    • The bromine atom on the phenyl ring increases steric bulk and electron-withdrawing effects relative to chlorine, which may enhance electrophilic reactivity .
    • Similar hydrogen bonding motifs to Compound B , but the bromine substitution could modify intermolecular interactions in solid-state structures.

Substituent-Driven Physicochemical Differences

Property Compound A Compound B Compound D
Solubility High (hydrochloride salt) Moderate (hydrogen-bonded crystal form) Low (non-polar ester)
Electron Effects Strong electron-withdrawing (Br, pyridine) Moderate (Cl, hydroxyanilino) Neutral (alkyl chain)
Synthetic Utility Coupling reactions (pyridine coordination) Hydrogen-bond-directed crystallography HWE homologation

Reactivity and Functional Group Influence

  • Halogen Effects :

    • The bromine in Compound A ’s pyridine ring enhances electrophilicity compared to chlorine in Compound B , favoring cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Chlorine in Compound B and Compound C reduces steric hindrance but may limit oxidative addition in metal-catalyzed reactions.
  • Salt vs. Ester Forms :

    • Compound A ’s hydrochloride salt improves aqueous solubility, making it suitable for biological assays or hydrophilic reaction media. In contrast, methyl/benzyl esters (e.g., Compound E ) prioritize lipid membrane permeability .
  • Aromatic vs. This property is critical in designing metal-organic frameworks (MOFs) or catalytic systems.

Biological Activity

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety, which is known to enhance its bioactivity by facilitating interactions with biological targets. The structural formula can be represented as follows:

C12H14BrNO4P\text{C}_{12}\text{H}_{14}\text{Br}\text{N}\text{O}_4\text{P}

This compound possesses both phosphonate and aromatic characteristics, making it a versatile candidate for various biological applications.

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the brominated pyridine enhances its binding affinity to these enzymes, potentially leading to significant therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit enzymes such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis in pathogens like Plasmodium falciparum (Pf) and Mycobacterium tuberculosis (Mtb) .
  • Selectivity: The compound exhibits selectivity for certain cancer cell lines, such as SH-SY5Y, while showing minimal cytotoxicity towards normal human cells .

Biological Activity and Applications

The biological activity of this compound has been evaluated through various assays and studies. Here are some notable findings:

Activity IC50 Values Target
Anti-cancer (SH-SY5Y)nM - low µMNeuroblastoma cell line
Antimalarial (PfDXR)IC50 < 10 µMPlasmodium falciparum
Anti-TB (H37Rv)MIC90 = 7.6 µMMycobacterium tuberculosis

These results indicate that this compound has promising potential as a therapeutic agent against various diseases, particularly those caused by resistant strains of pathogens.

Case Studies

  • Inhibition of DXR in Plasmodium falciparum : A study demonstrated that compounds similar to this compound effectively inhibited DXR, resulting in reduced growth of Pf parasites. The mechanism was confirmed through IPP rescue experiments, indicating the compound's role in targeting the MEP pathway .
  • Selectivity Against Cancer Cells : In vitro studies showed that this compound exhibited significant anti-cancer activity against the SH-SY5Y neuroblastoma cell line with IC50 values in the nanomolar range, while having negligible effects on HeLa cells . This selectivity suggests a favorable therapeutic window for treating neuroblastoma.

Q & A

Q. What are the standard synthetic routes for Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via phosphonylation reactions using triethyl phosphite with bromopyridine derivatives. Key parameters include reaction time, temperature, and stoichiometry. For example, demonstrates that varying reaction times (30–180 minutes) can yield 70–81% for analogous phosphonates, with shorter times favoring higher yields in some cases. Optimization should involve systematic variation of these parameters and monitoring via TLC or HPLC. Using excess phosphorylating agent (e.g., triethyl phosphite) may improve conversion, but purification steps must address residual reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. In 1H^{1}\text{H} NMR, focus on the pyridinyl proton environments (δ 7.5–8.5 ppm) and phosphonate-related methyl/methylene signals (δ 1.2–4.2 ppm). 31P^{31}\text{P} NMR typically shows a singlet near δ 20–25 ppm for phosphonate esters. MS (ESI or EI) should confirm the molecular ion peak (e.g., [M+H]+^+ or [M-Cl]+^+ for the hydrochloride salt). and highlight these techniques for analogous compounds, with detailed spectral assignments .

Q. What are the common purification challenges associated with this compound, and which chromatographic methods are most effective?

Challenges include removing unreacted starting materials, phosphonate by-products, and hydrochloride salts. Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is effective. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) may be necessary. notes that related phosphonates often require multiple purification steps due to similar polarity among intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of phosphonate derivatives?

Single-crystal X-ray diffraction is the gold standard, but discrepancies (e.g., bond length variations) may arise from temperature, crystal quality, or disorder. For example, reports a mean C–C bond length of 0.004 Å at 294 K, while shows 0.002 Å at 120 K. Lower temperatures reduce thermal motion, improving precision. If contradictions persist, validate with DFT calculations or complementary techniques like neutron diffraction .

Q. What strategies are recommended for elucidating the reaction mechanism of phosphonylation in the synthesis of this compound?

Mechanistic studies can employ isotopic labeling (e.g., 18O^{18}\text{O} in triethyl phosphite) to track oxygen transfer, or kinetic profiling via in-situ IR/NMR. suggests that phosphonylation of bromopyridines proceeds via a radical or nucleophilic aromatic substitution pathway, depending on substituent electronics. Trapping intermediates (e.g., using TEMPO for radicals) or computational modeling (DFT) can clarify the dominant pathway .

Q. How should researchers approach the optimization of phosphorylation agents to enhance the efficiency of phosphonate ester formation?

Compare alternative agents like dibenzylphosphoryl chloride ( ) or polymer-supported reagents () for regioselectivity and yield. For example, polymer-supported systems may simplify purification but require longer reaction times. Design a factorial experiment varying reagent type, solvent (e.g., DMF vs. THF), and catalyst (e.g., Lewis acids) to identify optimal conditions .

Q. In cases of conflicting spectroscopic data, what methodological approaches can confirm the structural integrity of the compound?

Cross-validate using multiple techniques:

  • X-ray crystallography () for unambiguous bond connectivity.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • High-resolution MS to verify molecular formula. If MS and NMR data conflict (e.g., unexpected adducts), re-examine sample purity or consider alternative ionization methods (e.g., MALDI vs. ESI) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride
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Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride

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